6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene
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Overview
Description
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple fused rings and methyl groups
Preparation Methods
The synthesis of 6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under specific conditions. The reaction conditions often involve the use of catalysts, high temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient production.
Chemical Reactions Analysis
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.
Substitution: Electrophilic substitution reactions can occur, where functional groups such as halogens or nitro groups are introduced into the compound using reagents like halogens or nitrating agents.
Scientific Research Applications
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research is being conducted to explore its potential biological activities, including its interactions with biological macromolecules.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and nanomaterials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6,6-Dimethyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene can be compared with other polycyclic aromatic hydrocarbons, such as:
Naphthalene: A simpler PAH with two fused benzene rings.
Anthracene: A PAH with three fused benzene rings.
Pyrene: A PAH with four fused benzene rings.
Properties
CAS No. |
66212-53-1 |
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Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
6,6-dimethyl-2,3,3a,4,5,5a,7,9,10,10a,10b,10c-dodecahydro-1H-pyrene |
InChI |
InChI=1S/C18H28/c1-18(2)11-10-14-7-6-12-4-3-5-13-8-9-15(18)17(14)16(12)13/h10,12-13,15-17H,3-9,11H2,1-2H3 |
InChI Key |
CJKIXTYCNRCBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C2CCC3CCCC4C3C2C1CC4)C |
Origin of Product |
United States |
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